molecular formula C4H4BrN3O B13870399 4-Amino-2-bromopyrimidin-5-ol

4-Amino-2-bromopyrimidin-5-ol

Cat. No.: B13870399
M. Wt: 190.00 g/mol
InChI Key: GOYQSQXNYNLFGS-UHFFFAOYSA-N
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Description

4-Amino-2-bromopyrimidin-5-ol is an organic compound with the molecular formula C4H4BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromopyrimidin-5-ol typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with 2-bromo-4-nitropyrimidine, which is then reduced to 4-amino-2-bromopyrimidine using reducing agents like iron powder and acetic acid . The final step involves the hydroxylation of the pyrimidine ring to introduce the hydroxyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromopyrimidin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the amino and hydroxyl groups.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromopyrimidin-5-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H4BrN3O

Molecular Weight

190.00 g/mol

IUPAC Name

4-amino-2-bromopyrimidin-5-ol

InChI

InChI=1S/C4H4BrN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8)

InChI Key

GOYQSQXNYNLFGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)N)O

Origin of Product

United States

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